Amino Group Position: Kinase vs. PDE9 Target Engagement Divergence
The 3-amine regioisomer (target compound) scaffolds kinase inhibitor design (CDK2, LRRK2, RIPK1, PI3K pathways), while the 4-amine analog is characterized as a selective PDE9 inhibitor. In vitro assay data for a representative pyrazol-4-amine PDE9 inhibitor show an IC50 of 8.3 nM against recombinant human PDE9A [1]. For the 3-amine scaffold class, representative thieno[3,2-c]pyrazol-3-amine derivatives achieve IC50 values of 3.1–3.4 nM against GSK-3β with acceptable kinase selectivity [2]. No direct head-to-head target-engagement comparison between these two regioisomers has been published; however, the divergent target classes (kinase vs. phosphodiesterase) indicate that the two compounds are not interchangeable in any assay context.
| Evidence Dimension | Primary biological target class |
|---|---|
| Target Compound Data | Kinase inhibition (CDK2, LRRK2, RIPK1, GSK-3β, PI3K pathways) — inferred from pyrazol-3-amine scaffold class |
| Comparator Or Baseline | 1-(Pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine: PDE9 inhibition (IC50 = 8.3 nM for a representative PDE9 inhibitor sharing the 4-amine chemotype) |
| Quantified Difference | Target class divergence: kinase vs. phosphodiesterase; no cross-activity data available |
| Conditions | Target compound: inferred from chemoproteomic and biochemical profiling of pyrazol-3-amine derivatives. Comparator: recombinant human PDE9A expressed in Sf9 cells, [3H]cGMP substrate, scintillation proximity assay |
Why This Matters
A medicinal chemistry team building a kinase-focused library cannot substitute the 4-amine analog without completely losing kinase engagement; conversely, PDE9 screening programs require the 4-amine regioisomer.
- [1] BindingDB Entry BDBM50397838 / CHEMBL2179105. PF-04447943: IC50 = 8.3 nM against human recombinant PDE9A expressed in Sf9 cells, [3H]cGMP substrate, scintillation proximity assay. Data accessed 2026-05-02. View Source
- [2] Xu, X. et al. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent GSK-3β inhibitors. J. Enzyme Inhib. Med. Chem. 2023, 38, 216–228. Compound 16b: IC50 = 3.1 nM; Compound 54: IC50 = 3.4 nM. View Source
